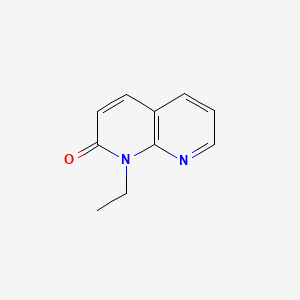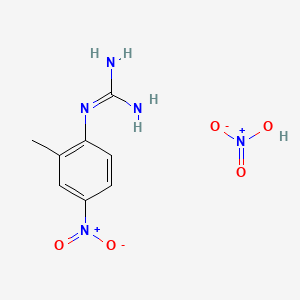
2-Methyl-4-nitrophenylguanidine Nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitrophenylguanidine Nitrate typically involves the reaction of 2-methyl-4-nitroaniline with guanidine nitrate under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or water, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance thin-layer chromatography (HPTLC) for the separation and quantification of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitrophenylguanidine Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and guanidine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Methyl-4-nitrophenylguanidine, such as amino-substituted or hydroxyl-substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4-nitrophenylguanidine Nitrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of bioactive small molecules and kinase inhibitors.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrophenylguanidine Nitrate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound acts as an inhibitor, binding to the active sites of these targets and preventing their normal function. This inhibition can lead to various biological effects, including the suppression of cancer cell growth and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitrophenylguanidine: Similar in structure but lacks the nitrate group.
4-Nitrophenylguanidine: Lacks the methyl group at the 2-position.
2-Methylphenylguanidine: Lacks the nitro group at the 4-position.
Uniqueness
2-Methyl-4-nitrophenylguanidine Nitrate is unique due to the presence of both the nitro and methyl groups, which confer specific chemical properties and reactivity. This combination makes it particularly useful in the synthesis of bioactive molecules and kinase inhibitors, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-(2-methyl-4-nitrophenyl)guanidine;nitric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.HNO3/c1-5-4-6(12(13)14)2-3-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZMEREYKESSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703377 |
Source


|
| Record name | Nitric acid--N''-(2-methyl-4-nitrophenyl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796738-73-3 |
Source


|
| Record name | Nitric acid--N''-(2-methyl-4-nitrophenyl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)

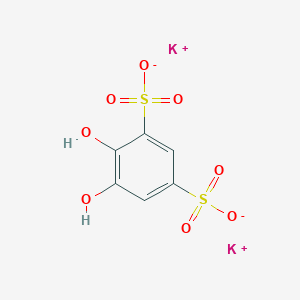
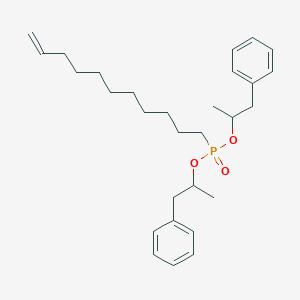
![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)
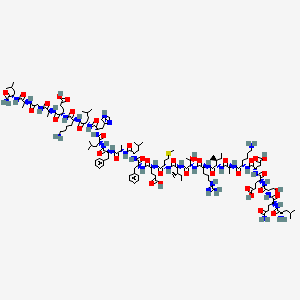
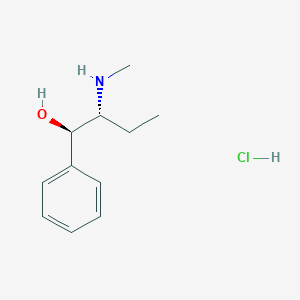
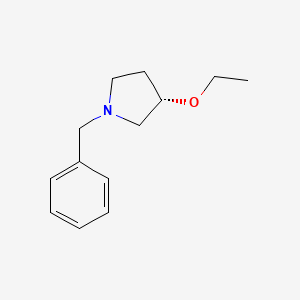
![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)
